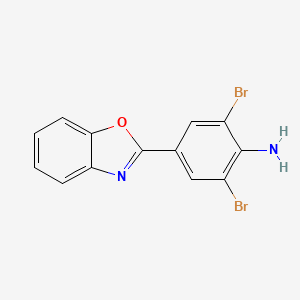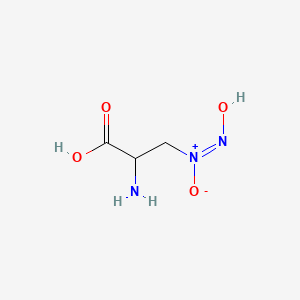
Cerium(III) ammonium nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cerium(III) ammonium nitrate, also known as ammonium cerium(III) nitrate, is a chemical compound with the formula (NH₄)₂Ce(NO₃)₆. It is a cerium salt of ammonium nitrate and is commonly used as an oxidizing agent in various chemical reactions. Cerium is a rare earth element, and its compounds are known for their unique chemical properties and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cerium(III) ammonium nitrate can be synthesized through several methods. One common method involves the reaction of cerium(III) nitrate with ammonium nitrate in the presence of hydrogen peroxide. The reaction can be represented as follows:
[ \text{Ce(NO₃)₃} + 2\text{NH₃} + 2\text{H₂O₂} \rightarrow (\text{NH₄})₂\text{Ce(NO₃)₆} + 2\text{H₂O} ]
In this reaction, cerium(III) nitrate is dissolved in water, and ammonium hydroxide and hydrogen peroxide are added to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the compound is often produced in crystalline form for ease of handling and storage.
Análisis De Reacciones Químicas
Types of Reactions: Cerium(III) ammonium nitrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is a well-known one-electron oxidizing agent and is used in oxidative addition reactions of electrophilic radicals to alkenes, enabling the formation of carbon-carbon and carbon-heteroatom bonds .
Common Reagents and Conditions: Common reagents used in reactions with this compound include alkenes, alcohols, and aromatic compounds. The reactions are typically carried out under mild conditions, often at room temperature, and in the presence of solvents such as acetonitrile or water .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, the oxidation of secondary alcohols with this compound results in the formation of ketones, while the oxidation of benzylic alcohols produces aldehydes .
Aplicaciones Científicas De Investigación
Cerium(III) ammonium nitrate has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as an oxidizing agent in various organic synthesis reactions. It is particularly useful in the synthesis of heterocycles, such as quinoxaline derivatives, which are important in the production of dyes, organic semiconductors, and DNA cleaving agents .
Biology and Medicine: In biology and medicine, cerium compounds, including this compound, have been studied for their antimicrobial properties. They are used in wound treatment, particularly in combination with silver sulfadiazine, to reduce infection and promote healing . Cerium oxide nanoparticles, derived from this compound, have also shown promise in protecting cells from oxidative stress and radiation damage .
Industry: In industry, this compound is used in the production of photomasks and liquid crystal displays. It is also employed as a deprotection reagent for alcohols in organic synthesis .
Mecanismo De Acción
The mechanism of action of cerium(III) ammonium nitrate involves its ability to act as a one-electron oxidizing agent. Upon photoexcitation, this compound undergoes intersystem crossing to form a vibrationally cooled triplet state, which then decays to a pentacoordinated cerium(III) intermediate and a nitrate radical (NO₃•). This radical can participate in various chemical reactions, leading to the formation of different products .
Comparación Con Compuestos Similares
Cerium(III) ammonium nitrate can be compared with other cerium compounds, such as cerium(IV) ammonium nitrate and cerium(III) nitrate hexahydrate. While cerium(IV) ammonium nitrate is also a strong oxidizing agent, it is more commonly used in oxidative addition reactions and has a higher reduction potential compared to this compound . Cerium(III) nitrate hexahydrate, on the other hand, is primarily used in the separation of cerium from other rare earth elements and as a catalyst for hydrolysis reactions .
Similar Compounds:- Cerium(IV) ammonium nitrate
- Cerium(III) nitrate hexahydrate
- Cerium(IV) oxide
This compound is unique in its ability to act as a one-electron oxidizing agent under mild conditions, making it a valuable reagent in organic synthesis and various scientific research applications.
Propiedades
Fórmula molecular |
CeH12N5O16 |
|---|---|
Peso molecular |
478.24 g/mol |
Nombre IUPAC |
azanium;cerium(3+);tetranitrate;tetrahydrate |
InChI |
InChI=1S/Ce.4NO3.H3N.4H2O/c;4*2-1(3)4;;;;;/h;;;;;1H3;4*1H2/q+3;4*-1;;;;;/p+1 |
Clave InChI |
IDDVVGWTUJSOIV-UHFFFAOYSA-O |
SMILES canónico |
[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.[Ce+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
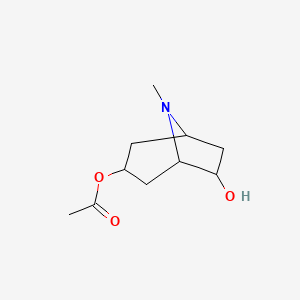



![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methoxyphenyl)-](/img/structure/B13813705.png)
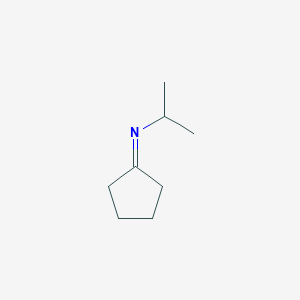
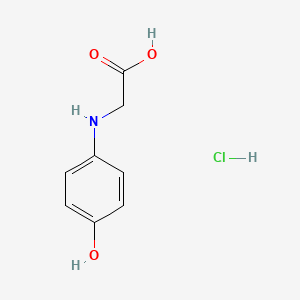
![Tert-butyl N-methyl-N-{2-[(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-YL)methyl]cyclohexyl}carbamate](/img/structure/B13813725.png)
![8-Ethyl-2-(methylsulfonyl)-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13813735.png)
![2'-Chloro-4'-[2-(2,4-DI-tert-pentylphenoxy)butyryl amino]-4,4-dimethyl-2-(5,5-dimethyl-2,4-dioxo-3-oxazolidinyl)-3-oxapentananilide](/img/structure/B13813741.png)
